![molecular formula C18H22N2O5S B2597492 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide CAS No. 2034998-06-4](/img/structure/B2597492.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide is a useful research compound. Its molecular formula is C18H22N2O5S and its molecular weight is 378.44. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Pharmacology
Synthesis of Analogs : The compound (E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(8-(Methylsulfonyl)-8-Azabicyclo[3.2.1]octan-3-yl)acrylamide and its analogs have been synthesized for pharmacological studies. These analogs exhibit varying degrees of serotonin receptor antagonistic activities, particularly towards 5-HT3 receptors (Kawakita et al., 1992).
5-HT3 Receptor Antagonism : Derivatives of this compound show potent antagonistic activity against 5-HT3 receptors, with some variants offering complete protection against cisplatin-induced emesis in animal models (Kuroita et al., 1996).
KCNQ2 Opener Activity : Certain derivatives of this compound, specifically involving the benzo[1,3]dioxol-5-yl moiety, have been identified as potent KCNQ2 openers, contributing to the reduction of neuronal hyperexcitability in rat hippocampal slices (Wu et al., 2004).
Antibacterial and Antifungal Activities : Some derivatives, produced via reaction with nucleophilic reagents containing nitrogen and sulfur, have exhibited moderate activities against antibacterial and antifungal agents (Shiba et al., 2010).
Chemical and Structural Analysis
Conformational and Structural Analysis : Research includes detailed conformational and structural analyses of various analogs, which helps in understanding the stereochemistry and regiochemistry of these compounds (Taniguchi et al., 1978).
Synthetic Pathways and Mechanisms : Studies have focused on the synthetic routes and mechanisms involved in producing these compounds, including oligomerization processes and cycloaddition reactions (Hashimoto & Sumitomo, 1984).
Crystal and Molecular Structure Analysis : The crystal structures of related compounds have been determined, contributing to a deeper understanding of their molecular interactions and potential pharmacological applications (Collin et al., 1986).
Miscellaneous Applications
Muscarinic Activities : Certain derivatives have been studied for their muscarinic ligand potency, indicating potential applications in the study of neurotransmission (Wadsworth et al., 1992).
5-HT4 Receptor Ligand Activity : Some benzimidazolone derivatives, structurally related to the target compound, have been found to act as potent but partial agonists of the 5-HT4 receptor, indicating their potential use in gastrointestinal treatments (Baxter & Clarke, 1992).
Propriétés
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-26(22,23)20-14-4-5-15(20)10-13(9-14)19-18(21)7-3-12-2-6-16-17(8-12)25-11-24-16/h2-3,6-8,13-15H,4-5,9-11H2,1H3,(H,19,21)/b7-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGIAPJDAUCBSD-XVNBXDOJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.